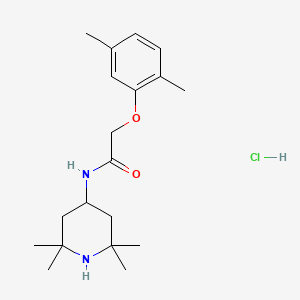![molecular formula C24H30N2O4 B3973833 N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]
Übersicht
Beschreibung
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide], also known as CMA, is a synthetic compound that has shown potential as a pharmacological tool in scientific research. CMA belongs to the class of compounds known as bisamides, which have been shown to have a range of biological activities.
Wirkmechanismus
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is believed to exert its biological effects through modulation of the endocannabinoid system. Specifically, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] increases the levels of endocannabinoids in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a range of biochemical and physiological effects. In animal studies, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to reduce pain and inflammation. It has also been shown to have anxiolytic and anticonvulsant effects. In addition, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in lab experiments is its specificity for FAAH inhibition. This allows researchers to investigate the role of the endocannabinoid system in various biological processes. However, one limitation of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is its relatively low potency compared to other FAAH inhibitors. This can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]. One area of interest is the potential use of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] as a therapeutic agent for pain and inflammation. Another area of interest is the investigation of the neuroprotective effects of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] and its potential as a pharmacological tool in scientific research.
Conclusion
In conclusion, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is a synthetic compound that has shown potential as a pharmacological tool in scientific research. Its specificity for FAAH inhibition allows researchers to investigate the role of the endocannabinoid system in various biological processes. While there are advantages and limitations to using N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in lab experiments, its potential as a therapeutic agent for pain and inflammation and its neuroprotective effects in animal models of neurodegenerative diseases make it an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticonvulsant and anxiolytic agent. N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been used in scientific research to study the role of the endocannabinoid system in pain modulation and inflammation. It has also been used to investigate the mechanisms of action of other pharmacological agents.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-29-19-11-7-17(8-12-19)15-23(27)25-21-5-3-4-6-22(21)26-24(28)16-18-9-13-20(30-2)14-10-18/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWYVKYUMGGRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCCC2NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
![1-acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973759.png)
![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)


![[4-(2-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3973805.png)
![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3973816.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B3973835.png)
![{4-[3-(acetyloxy)phenyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3973838.png)
